

2-Bromo-5-nitroanisole: A Versatile Building Block in Modern Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Bromo-5-nitroanisole**, a substituted aromatic compound, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a reactive bromine atom, an electron-withdrawing nitro group, and a methoxy group, render it a strategic starting material for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, key reactions, and applications of **2-Bromo-5-nitroanisole**, with a focus on its utility in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

Core Chemical and Physical Properties

2-Bromo-5-nitroanisole is a crystalline solid, typically appearing as a light brown or yellow powder.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.



Property	Value	Reference(s)
CAS Number	77337-82-7	[1]
Molecular Formula	C7H6BrNO3	[1]
Molecular Weight	232.03 g/mol	[1]
Melting Point	99-103 °C	[1]
Boiling Point	302.1±22.0 °C (Predicted)	[1]
Density	1.640±0.06 g/cm³ (Predicted)	[1]
Appearance	Crystalline Powder	[1][2]
Solubility	Insoluble in water	[1]
Storage Sealed in a dry, room temperature environment		[1]

Reactivity and Synthetic Applications

The reactivity of **2-Bromo-5-nitroanisole** is dictated by the interplay of its functional groups. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution and influences the regioselectivity of other transformations. The methoxy group, an electron-donating group, also modulates the reactivity of the aromatic ring.

This unique combination of functionalities makes **2-Bromo-5-nitroanisole** a valuable precursor for the synthesis of a wide range of organic molecules. Its applications are particularly prominent in the construction of biaryl and arylamine scaffolds, which are common motifs in biologically active compounds and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of **2-Bromo-5-nitroanisole**, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of substituted 5-nitroanisole derivatives. These products can serve as



intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of **2-Bromo-5-nitroanisole** with Arylboronic Acids

- Materials:
 - 2-Bromo-5-nitroanisole (1.0 equiv)
 - Arylboronic acid (1.2-1.5 equiv)
 - Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable phosphine ligand) (1-5 mol%)
 - Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
 - Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF), often with the addition of water
- Procedure:
 - To a dry Schlenk flask or reaction vial, add 2-Bromo-5-nitroanisole, the arylboronic acid, the palladium catalyst, the ligand (if required), and the base.
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
 - Add the degassed solvent(s) via syringe.
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.



- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

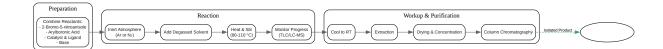
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

While specific yield data for a wide range of Suzuki-Miyaura reactions with **2-Bromo-5-nitroanisole** is not extensively tabulated in the literature, the following table provides representative yields for the coupling of various aryl bromides with different boronic acids under optimized conditions. This data can serve as a valuable reference for predicting the outcome of similar reactions with **2-Bromo-5-nitroanisole**.

Aryl Bromide	Boronic Acid	Catalyst/ Ligand	Base	Solvent	Temp (°C)	Yield (%)
4-Bromo- N,N- dimethylani line	Phenylboro nic acid	Pd(OAc) ₂ / SPhos	K₃PO4	Toluene/H ₂ O	100	95
2- Bromotolue ne	4- Methoxyph enylboronic acid	Pd(PPh₃)₄	Na₂CO₃	Toluene/Et OH/H2O	80	92
4- Bromoacet ophenone	Phenylboro nic acid	PdCl ₂ (dppf)	K₂CO₃	DMF	90	88

Diagram: Suzuki-Miyaura Coupling Workflow





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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is indispensable for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of **2-Bromo-5-nitroanisole** with a wide variety of primary and secondary amines, providing access to a diverse range of N-aryl compounds. These products are of significant interest in medicinal chemistry, as the N-aryl moiety is a common feature in many biologically active molecules.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of **2-Bromo-5- nitroanisole**

- Materials:
 - 2-Bromo-5-nitroanisole (1.0 equiv)
 - Amine (1.1-1.5 equiv)
 - Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
 - Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)
 - Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4-2.5 equiv)
 - Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)



Procedure:

- In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the ligand, and the base.
- Add 2-Bromo-5-nitroanisole and the amine.
- Add the anhydrous solvent.
- Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the specified time (typically 1-24 hours).
- Monitor the reaction's progress using TLC or LC-MS.
- After completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
- Wash the filtrate with water and brine.
- Dry the organic layer, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides

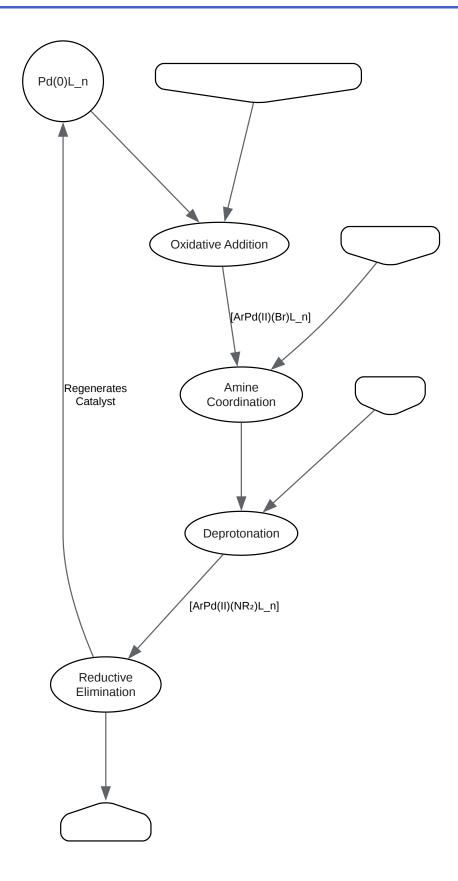
The following table presents representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines. This data offers a useful reference for planning syntheses involving **2-Bromo-5-nitroanisole**.



Aryl Bromide	Amine	Catalyst/ Ligand	Base	Solvent	Temp (°C)	Yield (%)
4- Bromotolue ne	Morpholine	Pd(OAc)₂ / BINAP	NaOtBu	Toluene	100	95
1-Bromo-4- fluorobenz ene	Aniline	Pd ₂ (dba) ₃ / XPhos	K₃PO₄	1,4- Dioxane	110	88
3- Bromopyrid ine	Piperidine	Pd(OAc) ₂ / RuPhos	Cs ₂ CO ₃	Toluene	100	92

Diagram: Buchwald-Hartwig Amination Catalytic Cycle





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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.



Nucleophilic Aromatic Substitution (SNAr)

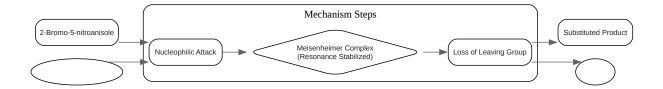
The presence of the strongly electron-withdrawing nitro group in the para position relative to the bromine atom makes the aromatic ring of **2-Bromo-5-nitroanisole** susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct method for introducing a variety of nucleophiles, such as alkoxides, thiolates, and amines, by displacing the bromide leaving group.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of **2-Bromo-5-nitroanisole**

- Materials:
 - 2-Bromo-5-nitroanisole (1.0 equiv)
 - Nucleophile (e.g., sodium methoxide, sodium phenoxide, or an amine) (1.1-2.0 equiv)
 - Polar aprotic solvent (e.g., DMF, DMSO, or NMP)
 - Base (if the nucleophile is an amine, e.g., K₂CO₃ or Et₃N)
- Procedure:
 - Dissolve **2-Bromo-5-nitroanisole** in the polar aprotic solvent in a round-bottom flask.
 - Add the nucleophile (and base, if necessary).
 - Heat the reaction mixture to the appropriate temperature (ranging from room temperature to >100 °C, depending on the nucleophile's reactivity) and stir.
 - Monitor the reaction by TLC or LC-MS.
 - Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.
 - Collect the solid by filtration, wash with water, and dry.
 - If necessary, recrystallize or purify the product by column chromatography.



Diagram: Nucleophilic Aromatic Substitution Mechanism



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Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Applications in Drug Discovery and Materials Science

The derivatives of **2-Bromo-5-nitroanisole** are valuable intermediates in the synthesis of a variety of target molecules with important biological and material properties.

- Pharmaceuticals: The biaryl and N-aryl scaffolds accessible from 2-Bromo-5-nitroanisole are prevalent in many classes of therapeutic agents. For instance, substituted anilines and biaryls are key components of numerous kinase inhibitors, which are a major class of anticancer drugs. The nitro group can be readily reduced to an amino group, providing an additional point for diversification and interaction with biological targets. While direct synthesis of a marketed drug from 2-bromo-5-nitroanisole is not prominently documented, its structural motifs are highly relevant to the design of novel inhibitors for various signaling pathways, including those involving protein kinases.
- Agrochemicals: The development of novel fungicides and herbicides often relies on the
 synthesis of new heterocyclic and aromatic compounds. The reactivity of 2-Bromo-5nitroanisole allows for the construction of diverse molecular libraries that can be screened
 for agrochemical activity. The nitrophenyl ether moiety is a known pharmacophore in some
 agricultural chemicals.



Materials Science: Substituted biphenyls and arylamines are fundamental units in the
construction of organic electronic materials, such as organic light-emitting diodes (OLEDs)
and organic photovoltaics (OPVs). The ability to tune the electronic properties of these
molecules through the introduction of various substituents makes 2-Bromo-5-nitroanisole
an attractive starting material for the synthesis of novel electroactive and photoactive
polymers and small molecules.

Conclusion

2-Bromo-5-nitroanisole is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, including powerful cross-coupling reactions and nucleophilic aromatic substitutions. The ability to readily generate diverse libraries of biaryl and N-aryl compounds makes it a strategic starting material for researchers in drug discovery, agrochemical development, and materials science. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of **2-Bromo-5-nitroanisole** in the synthesis of novel and functional molecules. As the demand for complex and diverse chemical entities continues to grow, the importance of such versatile building blocks in modern organic synthesis is set to increase even further.

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